5-(Bicycloheptenyl)triethoxysilane

Ring-Opening Metathesis Polymerization ROMP Polymer Composites

5-(Bicycloheptenyl)triethoxysilane (CAS 18401-43-9), also known as norbornenyltriethoxysilane or 5-(triethoxysilyl)-2-norbornene, is an olefin-functional trialkoxysilane. With the molecular formula C₁₃H₂₄O₃Si and a molecular weight of 256.42 g/mol, it is a colorless to straw liquid with a density of 0.960 g/mL and a boiling point of 106-108°C at 8 mmHg.

Molecular Formula C13H24O3Si
Molecular Weight 256.41 g/mol
Cat. No. B7984439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bicycloheptenyl)triethoxysilane
Molecular FormulaC13H24O3Si
Molecular Weight256.41 g/mol
Structural Identifiers
SMILESCCO[Si](C1CC2CC1C=C2)(OCC)OCC
InChIInChI=1S/C13H24O3Si/c1-4-14-17(15-5-2,16-6-3)13-10-11-7-8-12(13)9-11/h7-8,11-13H,4-6,9-10H2,1-3H3/t11-,12+,13?/m0/s1
InChIKeyHHKDWDAAEFGBAC-LAGVYOHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bicycloheptenyl)triethoxysilane (CAS 18401-43-9): Technical Baseline for Procurement and Research


5-(Bicycloheptenyl)triethoxysilane (CAS 18401-43-9), also known as norbornenyltriethoxysilane or 5-(triethoxysilyl)-2-norbornene, is an olefin-functional trialkoxysilane . With the molecular formula C₁₃H₂₄O₃Si and a molecular weight of 256.42 g/mol, it is a colorless to straw liquid with a density of 0.960 g/mL and a boiling point of 106-108°C at 8 mmHg . The compound features a strained bicyclic norbornene ring covalently bonded to a hydrolytically sensitive triethoxysilyl group, enabling dual reactivity: the silane moiety anchors to inorganic surfaces while the norbornene group participates in metathesis polymerization [1].

Why Generic Silane Substitution Fails: The Unique Functional Differentiation of 5-(Bicycloheptenyl)triethoxysilane


In procurement workflows for silane coupling agents, a common assumption is that any trialkoxysilane bearing a polymerizable organic group can serve interchangeably. This assumption fails for 5-(Bicycloheptenyl)triethoxysilane due to its strained norbornene ring, which enables a fundamentally different polymerization mechanism (Ring-Opening Metathesis Polymerization, ROMP) compared to standard vinyl- or methacryl-functional silanes that rely on free-radical or condensation mechanisms [1]. In applications such as reaction-injection molding of poly(dicyclopentadiene) (pDCPD) composites, the norbornene moiety of this compound can copolymerize directly with the bulk cycloolefin monomer, forming covalent linkages between the inorganic filler and the polymer matrix [2]. Conventional silanes like 3-aminopropyltriethoxysilane (APTES) or vinyltriethoxysilane lack this metathesis-active functionality and act merely as interfacial compatibilizers, failing to establish the covalent filler-matrix network necessary for maximum mechanical reinforcement in ROMP systems [3].

Quantitative Evidence Guide: Differentiating 5-(Bicycloheptenyl)triethoxysilane from Competing Silanes


Metathesis Polymerization Reactivity: A Class-Defining Functional Distinction

The defining functional distinction of 5-(Bicycloheptenyl)triethoxysilane relative to its closest alkoxysilane analogs is the metathesis reactivity of its strained norbornenyl group. As disclosed in U.S. Patent 5,055,499, when used as a coupling agent for glass-filled poly(dicyclopentadiene) (pDCPD) composites, the norbornene moiety of this compound directly copolymerizes with the cycloolefin monomer during ROMP, creating a covalent bond between the filler and the polymer matrix [1]. In contrast, standard silanes like 3-aminopropyltriethoxysilane (APTES) or vinyltriethoxysilane, which lack a metathesis-active cycloolefin group, function only as surface compatibilizers, forming no covalent linkages to the pDCPD matrix during polymerization [2].

Ring-Opening Metathesis Polymerization ROMP Polymer Composites

Hydrolytic Sensitivity Classification: Comparative Reactivity with Moisture

The hydrolytic sensitivity of 5-(Bicycloheptenyl)triethoxysilane is classified as Level 7 on the Gelest scale, which indicates 'reacts slowly with moisture/water' [1]. This places it in the same moderate sensitivity category as the ethyl-bridged analog [(5-Bicyclo[2.2.1]hept-2-enyl)ethyl]triethoxysilane (also Level 7) [2], but distinct from more hydrolytically labile chlorosilanes or more stable methacryl-functional silanes. This moderate reactivity profile informs proper storage (under inert gas) and handling protocols, and is a key parameter for process engineers evaluating material robustness in ambient or humid manufacturing environments.

Silane Handling Moisture Sensitivity Hydrolytic Stability

Physical Properties: Density as a Formulation and Quality Control Parameter

The reported density of 5-(Bicycloheptenyl)triethoxysilane is 0.960 g/mL . This value is slightly lower than that of the ethyl-bridged analog [(5-Bicyclo[2.2.1]hept-2-enyl)ethyl]triethoxysilane, which has a reported density of 0.963 g/mL . While a small difference, it reflects the structural distinction (direct attachment vs. ethyl spacer) and serves as a readily measurable quality control parameter for incoming material verification and accurate volumetric formulation in composite manufacturing processes.

Material Density Quality Control Formulation

Mechanical Reinforcement in Polymer Nanocomposites: Quantified Performance of Derived Polymer

Poly(5-triethoxysilyl-2-norbornene) (PTESN), the homopolymer derived from 5-(Bicycloheptenyl)triethoxysilane via ROMP, demonstrates quantifiable mechanical reinforcement when compounded with cellulose nanocrystals (CNCs). At 20 wt% CNC loading, the Young's modulus of PTESN increases from 540 MPa to 970 MPa, and the storage modulus at 25°C increases from 400 MPa to 1200 MPa [1]. Furthermore, the thermal degradation temperature of the CNCs increases from 278°C to 295°C at 10 wt% CNC loading, indicating strong polymer-filler interactions [2]. While these data are for the derived polymer, they provide a tangible, quantitative benchmark for the mechanical performance achievable when the norbornenyl-silane monomer is polymerized and reinforced.

Polymer Composites Mechanical Properties Cellulose Nanocrystals

Procurement-Driven Application Scenarios for 5-(Bicycloheptenyl)triethoxysilane


Reaction Injection Molding of Glass-Filled Poly(Dicyclopentadiene) (pDCPD) Composites

5-(Bicycloheptenyl)triethoxysilane is the optimal coupling agent for glass fiber or glass fabric reinforcement in pDCPD composites prepared via reaction injection molding (RIM). The norbornenyl group of the silane copolymerizes directly with the dicyclopentadiene monomer during ROMP, forming covalent bonds between the glass surface and the polymer matrix [1]. This mechanism provides superior interfacial adhesion compared to non-metathesis-active silanes, leading to enhanced mechanical properties in the final molded article.

Synthesis of ROMP-Derived Poly(Norbornenyl-Silane) Homopolymers and Copolymers

This compound serves as a versatile monomer for synthesizing poly(5-triethoxysilyl-2-norbornene) (PTESN) and related copolymers via ROMP using catalysts such as RuCl₂(P(C₆H₅)₃)₃ [2]. The resulting polymers are glassy, thermally stable, and can be further reinforced with nanofillers like cellulose nanocrystals to achieve significant enhancements in Young's modulus (from 540 MPa to 970 MPa at 20 wt% loading) and storage modulus [3].

Surface Functionalization for ROMP-Based Grafting and Coatings

The compound is used to functionalize oxide surfaces (silica, alumina, titania, etc.) with metathesis-active norbornenyl groups . This surface-bound norbornenyl functionality can subsequently be used to grow polymer brushes directly from the surface via surface-initiated ROMP (SI-ROMP), enabling the creation of covalently tethered polymer layers for applications in chromatography, sensors, and advanced coatings.

Component in Low Dielectric Constant Films

5-(Bicycloheptenyl)triethoxysilane has been cited as a component in the formulation of low dielectric constant (low-k) films [4]. While the exact dielectric constant value is not quantified in the available evidence, its inclusion in such formulations is based on the unique combination of the norbornenyl polymer backbone and the triethoxysilyl crosslinking group, which can be leveraged to create porous or crosslinked structures with tailored dielectric properties.

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